molecular formula C14H11NS2 B15081832 methyl 9H-carbazole-9-carbodithioate

methyl 9H-carbazole-9-carbodithioate

Cat. No.: B15081832
M. Wt: 257.4 g/mol
InChI Key: TUVWILJGZJUYMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CARBAZOLE-9-CARBODITHIOIC ACID METHYL ESTER typically involves the reaction of carbazole with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate carbazole-9-carbodithioic acid, which is then esterified with methyl iodide to yield the final product .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

CARBAZOLE-9-CARBODITHIOIC ACID METHYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted carbazole derivatives .

Scientific Research Applications

CARBAZOLE-9-CARBODITHIOIC ACID METHYL ESTER has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CARBAZOLE-9-CARBODITHIOIC ACID METHYL ESTER involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction. Its ability to generate reactive oxygen species (ROS) and modulate cellular redox states plays a crucial role in its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CARBAZOLE-9-CARBODITHIOIC ACID METHYL ESTER stands out due to its unique carbazole core, which imparts excellent photochemical and thermal stability, as well as good hole-transport ability. These properties make it particularly suitable for applications in organic electronics and optoelectronics .

Properties

Molecular Formula

C14H11NS2

Molecular Weight

257.4 g/mol

IUPAC Name

methyl carbazole-9-carbodithioate

InChI

InChI=1S/C14H11NS2/c1-17-14(16)15-12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3

InChI Key

TUVWILJGZJUYMW-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)N1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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